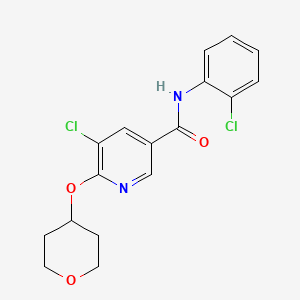
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxybenzyl)acetamide" is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and characterized for their potential anticancer and anticonvulsant properties.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods where different substituents are added to the acetamide backbone. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, revealing its crystallization in the monoclinic space group with specific unit-cell parameters . The intramolecular and intermolecular hydrogen bonding patterns contribute to the stability and conformation of these molecules.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound , they do discuss the reactivity of similar acetamide derivatives. These compounds are synthesized through reactions that introduce aryl substituents and other functional groups to the acetamide moiety, which can significantly alter their chemical properties and biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized by their crystalline structure, hydrogen bonding patterns, and thermal stability. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows linearly extended conformations and specific interplanar angles between amide groups, which are important for their anticonvulsant activities . The thermal properties of these compounds can be studied using thermogravimetric analysis and differential thermal analysis .
Scientific Research Applications
Chemical Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds with complex structures, including chloroacetamide derivatives and related heterocyclic compounds. These efforts are pivotal for advancing pharmaceutical and agricultural chemical development. For instance, studies on chloroacetamide herbicides and their metabolism offer insights into designing environmentally safer and more effective herbicidal compounds (Coleman et al., 2000).
Antimicrobial and Anticancer Applications
Compounds with structural features similar to the one inquired about have been evaluated for their antimicrobial properties. For example, derivatives of rhodanine-3-acetic acid have demonstrated potential antimicrobial activities against a variety of pathogens, suggesting the utility of structurally complex acetamides in developing new antimicrobial agents (Krátký et al., 2017). Additionally, certain acetamide derivatives have been investigated for their anticancer activities, highlighting the therapeutic potential of such compounds in oncology (Al-Sanea et al., 2020).
Environmental Impact and Herbicide Action
The environmental fate and biological activity of chloroacetamide herbicides, including their adsorption, mobility, and efficacy, have been studied in relation to soil properties and agricultural practices (Banks and Robinson, 1986; Peter and Weber, 1985). This research contributes to understanding the environmental impact of such compounds and informs safer agricultural practices.
properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-16-5-3-4-14(10-16)12-24-19(26)13-30-20-21(27)25(9-8-23-20)15-6-7-18(29-2)17(22)11-15/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONACRRYHXBZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)





![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)
